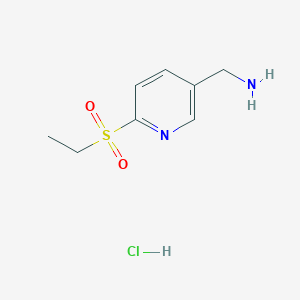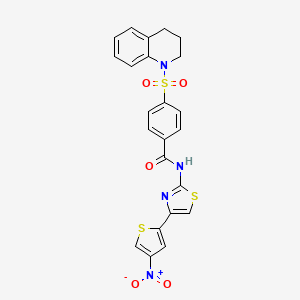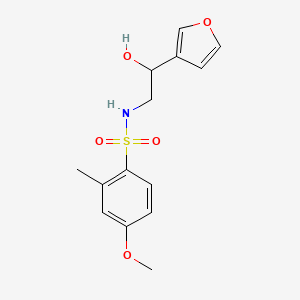![molecular formula C17H15BrN2O4 B2963183 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-06-3](/img/structure/B2963183.png)
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific research fields. Its structure combines bromine, methoxy, and benzamide groups along with a unique furo[2,3-c]pyridine moiety, which contributes to its distinctive chemical properties and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be achieved through multi-step organic synthesis. The synthesis typically begins with the bromination of 5-methoxybenzamide, followed by the introduction of the furo[2,3-c]pyridine moiety through a series of coupling reactions. Key reagents such as bromine, methoxybenzene, and pyridine derivatives are employed under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimization of reaction conditions, including temperature, pressure, and solvent choice. Catalytic processes and continuous flow reactions may be employed to enhance efficiency and reduce costs. Purification techniques such as recrystallization and chromatography are critical to obtaining high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, yielding corresponding phenolic derivatives.
Reduction: Reduction reactions can target the bromine or carbonyl groups, leading to dehalogenation or alcohol formation.
Substitution: Substitution reactions, especially nucleophilic substitution, can occur at the bromine site, introducing various functional groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation over palladium catalysts or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides under basic conditions.
Major Products Formed from These Reactions
Oxidation: Phenolic derivatives.
Reduction: Dehalogenated compounds and alcohols.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for functionalization and modification, making it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medical research, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, such as enzymes and receptors, which could lead to the development of novel drugs.
Industry: Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance and durability.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The furo[2,3-c]pyridine moiety may bind to enzymes or receptors, altering their activity. Pathways involved may include signal transduction or metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as 2-chloro-5-methoxybenzamide and 2-bromo-5-methoxy-N-(2-(7-oxoindole-3-yl)ethyl)benzamide, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide stands out due to its unique furo[2,3-c]pyridine structure. This distinctive feature imparts different reactivity and potential biological activity, making it a valuable compound for further research.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-2-3-14(18)13(10-12)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFSYXHLRHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)

![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)
![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2963107.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2963119.png)

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)
